N-(3-fluorophenyl)oxane-4-carboxamide
Description
N-(3-Fluorophenyl)oxane-4-carboxamide is a synthetic compound characterized by an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxamide group linked to a 3-fluorophenyl moiety.
Properties
IUPAC Name |
N-(3-fluorophenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVCLBFZPSWCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)oxane-4-carboxamide typically involves the reaction of 3-fluoroaniline with oxane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluorophenyl)oxane-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with N-(3-fluorophenyl)oxane-4-carboxamide, including fluorinated aromatic systems, carboxamide linkages, or heterocyclic cores.
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Insights
Impact of Core Heterocycles
- Oxane vs. Chromene (E98): The oxane ring in the target compound confers greater conformational stability compared to the planar chromene system in E97. Chromene derivatives often exhibit π-π stacking interactions in biological targets, while oxane’s chair conformation may enhance solubility .
- Thiophene vs.
Substituent Effects
- Fluorophenyl vs. Chloro-Fluorophenyl: Compound 51 () replaces the 3-fluorophenyl group with a 3-chloro-4-fluorophenyl moiety, increasing steric bulk and electronegativity. This modification could enhance target affinity but reduce metabolic stability .
- Trifluoromethyl/Cyano Groups (): These substituents significantly increase lipophilicity and resistance to oxidative metabolism, making the oxirane derivative a candidate for prolonged receptor engagement .
Data Gaps and Research Needs
- Direct Comparative Studies: No evidence explicitly compares the pharmacological efficacy or toxicity of this compound with its analogs.
- Metabolic Profiling: Data on cytochrome P450 interactions or clearance rates for oxane derivatives are absent in the provided sources.
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